Compound Description: 2-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)-1-phenylethanol is a product formed from the substitution reaction between 2,5-dimethyl-4-phenylthiazole and benzaldehyde, where benzaldehyde substitutes at the methyl group in the 2-position of the thiazole ring. []
Compound Description: This compound is a mesylate monohydrate salt of N-[5-(aminosulfonyl)-4-methyl-1,3-thiazol-2-yl]-n-methyl-2-[4-(2-pyridinyl)phenyl]acetamide. The invention focuses on improving its synthesis method to enhance its long-term stability and release kinetics for pharmaceutical applications. [, , , ]
Compound Description: This molecule features a 4-phenyl-1,3-thiazole group connected to a triazole ring, with a 2-bromo-5-methoxyphenyl substituent. []
Compound Description: In this compound, a 5-methyl-1,3-thiazole group is linked through a nitrogen atom to a benzothiazine ring, which also bears a carboxamide 1,1-dioxide substituent. []
Compound Description: This group of compounds are quinazolin-4-one derivatives that include a 4-substituted phenyl-1,3-thiazole moiety and a pyridin-3-yl group. Their design was based on molecular docking studies targeting the p38α protein, and they demonstrated promising anticancer activity, with some compounds showing better activity than 5-fluorouracil. []
Compound Description: SR 121787 is a new antiaggregating agent that acts as a prodrug, converting in vivo to the active fibrinogen receptor (GpIIb-IIIa) antagonist SR 121566. It exhibits potent antithrombotic activity by inhibiting ADP-induced platelet aggregation and antagonizing fibrinogen binding. It is well-tolerated in animals and shows promise for oral administration in the treatment of thrombosis. []
Compound Description: This group of compounds represents a series of benzothiazole derivatives synthesized through the cyclization of unsymmetrical thioureas. They were designed and evaluated for their antitumor activity against various cancer cell lines, including MCF-7, MDA-MB-231, and HT-29. The results indicated promising cytotoxicity, particularly for compounds containing a phenolic segment. []
Compound Description: This compound features a 1,3-thiazole ring substituted with a 4-bromophenyl group and linked to a pyrazole ring. The overall structure also includes a triazole ring and a 4-methylphenyl substituent. []
Compound Description: This compound is a binary complex consisting of 3,3'-[(3-sulfanylphenyl)methylene]bis(4-hydroxy-2H-1-benzopyran-2-one) and 5-methyl-1,3-thiazol-2(3H)-imine. The crystal structure analysis reveals intramolecular and intermolecular hydrogen bonding patterns. [, ]
Compound Description: This compound represents a new substance class characterized by two double-bonded nitrogen atoms attached to a central sulfur atom. Its crystal structure is stabilized by aromatic interactions. [, ]
Compound Description: These compounds are regioisomers resulting from the 1,3-dipolar cycloaddition reaction of azomethine ylide with (E)-2-(benzo[d]thiazol-2-yl)-3-(aryl)acrylonitriles. The reaction exhibits high regioselectivity, and the diastereoselectivity is influenced by the phenyl ring's substitution pattern. []
Compound Description: This series of bi-heterocycles incorporates both 1,3-thiazole and 1,3,4-oxadiazole rings. These compounds were synthesized and evaluated for their potential therapeutic benefits against Alzheimer's disease and diabetes. []
Substituted 2-[(2-Chloro-4-oxo-3-phenylazetidin-1-yl)amino]-1-methyl-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile and 1-Methyl-6-oxo-2-[(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)amino]-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile Derivatives
Compound Description: This study focused on synthesizing and evaluating substituted pyrimidine derivatives. Molecular docking studies were employed to predict their affinity for the CDK4 protein, a potential target for anticancer therapies. []
Compound Description: These bi-heterocyclic propanamides contain 1,3-thiazole and 1,3,4-oxadiazole rings and were synthesized with the goal of developing novel urease inhibitors. []
Compound Description: This molecule features a 1,3-thiazole ring substituted with a 4-methylphenyl group and a sulfonamide group. The crystal structure exhibits intermolecular C-H⋯O interactions. []
Compound Description: SSR125543A is a potent and selective corticotrophin-releasing factor (CRF)(1) receptor antagonist. It exhibits high affinity for CRF(1) receptors, effectively antagonizing CRF-induced cAMP synthesis and ACTH secretion. The compound demonstrates good brain penetration and oral activity in animal models, making it a potential candidate for treating CRF(1) receptor-mediated disorders. []
4-[(4-Hydroxy-7-methyl-1,3-benzothiazol-2-yl)diazenyl]-5-methyl-2-phenyl-2,4-dihydro-3-pyrazol-3-one and Its Metal Complexes
Compound Description: This study focused on synthesizing and characterizing a novel azo-dye ligand, 4-[(4-hydroxy-7-methyl-1,3-benzothiazol-2-yl)diazenyl]-5-methyl-2-phenyl-2,4-dihydro-3-pyrazol-3-one, and its Cu(II), Co(II), and Ni(II) complexes. The complexes showed enhanced antibacterial activity compared to the free ligand. Additionally, the metal complexes exhibited significant DNA cleavage activity and good anticancer properties. []
Compound Description: This study synthesized and characterized a series of 3-N-alkoxyphthalimido-5-arylidene-2-{[4-(4-substituted phenyl)-1,3-thiazol-2-yl]imino}-1,3-thiazolidin-4-ones by reacting 4-chloro/methyl phenacyl bromide with thiourea to obtain 2-aminothiazole derivatives. []
Compound Description: This compound features two 1,3-thiazole rings linked by a disulfide bridge and further connected to triazole rings. The crystal structure shows that the rings are not coplanar due to electrostatic and steric interactions. []
4-Phenyl-1,2,3-triazoles as Ligands for Cationic Cyclometalated Iridium(III) Complexes
Compound Description: This study focuses on synthesizing cationic iridium(III) complexes using 4-phenyl-1,2,3-triazole derivatives as cyclometalating ligands. By varying the ligands, the researchers could fine-tune the complexes' redox and emission properties, demonstrating their potential for various photochemical applications. []
Compound Description: TASP0382088 is a potent and selective transforming growth factor-β (TGF-β) type I receptor (ALK5) inhibitor. It exhibits good enzyme inhibitory activity and effectively blocks TGF-β-induced Smad2/3 phosphorylation. The compound's structural modifications, including the introduction of a methoxy group and the break-up of planarity, improve its solubility, making it suitable for topical application. []
Compound Description: This compound is a promising positron-emission-tomography (PET) ligand for imaging phosphodiesterase 10A (PDE10A) in the brain. Compared to its predecessor, [18F]MNI-659, it exhibits improved brain permeability and reduced contamination with radiolabeled metabolites, making it a valuable tool for studying PDE10A in vivo. []
Compound Description: The title compound features a thiazole ring connected to a cyclobutyl group and an acetohydrazide moiety. It exhibits weak intermolecular hydrogen bonding in the crystal structure. []
Compound Description: This compound contains a 1,3-thiazole ring linked to a cyclobutyl group and an acetohydrazide moiety. The crystal structure reveals weak intermolecular hydrogen bonding. []
5-Methyl-2-[2-methyl/phenylimino-3-(3-methyl-5-styryl-isoxazol-4-yl)-2,3-dihydro-thiazole-4-carbonyl]-2,4-dihydro-pyrazol-3-ones, 1,3,4-Oxadiazoles, and 4-Oxo-thiazolin-5-ylidene-acetic Acid Methyl Esters
Compound Description: This research describes the synthesis of a series of compounds based on the reaction of isoxazolyl thioureas with various reagents, leading to the formation of pyrazolones, oxadiazoles, and thiazoline derivatives. These compounds highlight the versatility of isoxazolyl thioureas as building blocks in organic synthesis. []
Compound Description: This compound contains a 1,3-thiazole ring with phenyl and acetyl substituents. The structure also features a benzofuran ring system. The crystal structure exhibits an intramolecular C—H⋯O hydrogen bond. []
Compound Description: This molecule contains two 4-methyl-1,3-thiazole rings linked by a complex, polycyclic system that includes an indole and a pyrrolizine moiety. []
1-((Benzo[d]thiazol-2-yl)methyl)-4,5-dihydro-3-methyl-N-phenyl-1H-pyrazol-5-imine and 2-((5-aryl-1H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazoles
Compound Description: This research involves the synthesis of two series of compounds: 1-((benzo[d]thiazol-2-yl)methyl)-4,5-dihydro-3-methyl-N-phenyl-1H-pyrazol-5-imines and 2-((5-aryl-1H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazoles. The biological activity studies revealed that derivatives containing a chlorine substituent exhibited higher toxicity to six bacterial strains. []
Compound Description: This compound features a 1,3-thiazole ring with a thioxo group, a methoxyphenyl substituent, and a benzoate group. The crystal structure reveals the spatial arrangement of these groups. []
5-Methyl-2-phenyl-4-(1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one (MPP) and its Metal Complexes
Compound Description: This research involves the synthesis of 5-Methyl-2-phenyl-4-(1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one (MPP) and its complexes with Co(II), Ni(II), Cu(II), and Zn(II) ions. These compounds were evaluated for their cytotoxicity against human cancer cell lines (MCF-7 and K-562) and antibacterial activity. []
2-((1S)-1-((6-Amino-5-cyano-4-pyrimidinyl)amino)ethyl)-6-fluoro-N-methyl-3-(2-pyridinyl)-4-quinolinecarboxamide (AM-0687) and 2-((1S)-1-((6-Amino-5-cyano-4-pyrimidinyl)amino)ethyl)-5-fluoro-N-methyl-3-(2-pyridinyl)-4-quinolinecarboxamide (AM-1430)
Compound Description: AM-0687 and AM-1430 are potent and selective PI3Kδ inhibitors with promising pharmacokinetic profiles. They have demonstrated efficacy in animal models of inflammation, reducing IgG and IgM antibody production. []
Compound Description: This series of compounds represents thieno[2,3-d]pyrimidine derivatives modified with a 2-methyl-1,3-thiazol-4-yl substituent at position 6. The study focuses on their synthesis and evaluation as potential antimicrobial agents. []
1-(1-((5-Nitrbenzo[d]oxazol-2-yl)methyl)-6-oxido-4,8-dihydro-1H-[1,3,2]dioxaphosphepino[5,6-c]pyrazol-6-yl)-3-(phenyl/p-tolyl/4-methoxyphenyl/4-chlorophenyl)ureas and Related Compounds
Compound Description: This study presents the synthesis of several novel dioxaphosphepino[5,6-c]pyrazole derivatives, including ureas and carboxamides. These compounds contain a benzo[d]oxazole or benzo[d]thiazole moiety. []
Compound Description: These compounds, synthesized from 4-allyl-1,3-thiazol-5(4H)-ones, represent a class of heterocyclic molecules containing a thiazine ring. []
Compound Description: These derivatives, synthesized using the Hantzsch method, demonstrate antioxidant activity in an in vitro model of oxidative stress. The study found that substituents on the phenyl ring significantly influence the compounds' antioxidant properties. []
Compound Description: This series of compounds features a 2-methyl-1,3-thiazole-4-yl group attached to an imidazolone ring. The compounds were evaluated for their antibacterial and antioxidant activities. []
Compound Description: These compounds are quinazolin-4-one derivatives that incorporate a 4-substituted phenyl-1,3-thiazole moiety and a thiophene ring. They have demonstrated promising anti-tubercular activity against Mycobacterium tuberculosis H37RV. []
N-[5-(3-Imidazol-1-yl-4-methanesulfonyl-phenyl)-4-methyl-thiazol-2-yl]-acetamide Sulfate Salt
Compound Description: This compound is a sulfate salt of N-[5-(3-imidazol-1-yl-4-methanesulfonyl-phenyl)-4-methyl-thiazol-2-yl]-acetamide and is being investigated for its potential in treating diseases by inhibiting PI3K isoforms. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.